4-(2-Phenylethenyl)-2H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918300-61-5 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-(2-phenylethenyl)-2H-triazole |
InChI |
InChI=1S/C10H9N3/c1-2-4-9(5-3-1)6-7-10-8-11-13-12-10/h1-8H,(H,11,12,13) |
InChI Key |
NFTJXZCGGJKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Phenylethenyl 2h 1,2,3 Triazole and Its Analogs
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern synthetic chemistry for the formation of 1,2,3-triazoles. beilstein-journals.orgspringerprofessional.de This reaction, a key example of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. jetir.orgbeilstein-journals.org The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgnih.gov
Regioselective Synthesis via Cu(I)-Catalysis for 1,4-Disubstituted Triazoles
The hallmark of the Cu(I)-catalyzed azide-alkyne cycloaddition is its remarkable regioselectivity, affording 1,4-disubstituted 1,2,3-triazoles as the sole product. acs.orgnih.govmdpi.com This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires harsh thermal conditions and often results in a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgorganic-chemistry.orgwikipedia.org The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. mdpi.com
The synthesis of 4-(2-phenylethenyl)-1,2,3-triazole analogs via CuAAC would involve the reaction of a substituted phenylacetylene with an appropriate azide in the presence of a Cu(I) catalyst. For instance, the reaction of phenylacetylene with benzyl (B1604629) azide, catalyzed by a Cu(I) source, would yield 1-benzyl-4-phenyl-1H-1,2,3-triazole. The reaction's high fidelity and functional group tolerance make it a powerful tool for creating libraries of structurally diverse triazoles. jetir.org The Cu(I) catalyst can be introduced directly, such as CuI or CuBr, or generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent, for example, sodium ascorbate (B8700270). wikipedia.org
Table 1: Examples of Cu(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Alkyne | Azide | Cu(I) Source | Reducing Agent | Product | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Benzyl Azide | CuSO₄ | Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High |
| Propargyl Alcohol | Azidobenzene | CuI | - | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | Excellent |
| Ethyl Propiolate | 3-(4-azidophenyl)acrylic acid | CuI | Sodium Ascorbate | Ethyl 1-(4-(2-carboxyvinyl)phenyl)-1H-1,2,3-triazole-4-carboxylate | 90% nih.gov |
Influence of Ligands and Reaction Conditions on CuAAC Efficiency and Selectivity
The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the catalytically active Cu(I) species. thieme-connect.denih.gov These ligands can prevent the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state, thereby maintaining a high concentration of the active catalyst throughout the reaction. thieme-connect.de A variety of nitrogen- and sulfur-containing ligands have been explored for this purpose. scielo.org.mx
Tris(triazolylmethyl)amines, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are highly effective ligands that accelerate the reaction and protect the copper catalyst. nih.govresearchgate.net Other notable ligands include tris(2-benzimidazolylmethyl)amine (BimH)3 and various tripodal amine ligands. researchgate.netrsc.org The choice of ligand can be critical, especially in biological applications where minimizing copper toxicity is paramount. nih.gov For instance, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have been developed to facilitate bioconjugation reactions in aqueous media. nih.gov
Reaction conditions such as solvent, temperature, and the presence of additives also play a crucial role. scielo.org.mx While the CuAAC reaction is known for its robustness and can be performed in a variety of solvents, including water, the choice of solvent can influence reaction rates. scielo.org.mxnih.gov For example, donor solvents like DMSO can sometimes disrupt inhibitory ligand-copper interactions. nih.gov The reaction is typically conducted at room temperature, highlighting its mild nature. organic-chemistry.org
Table 2: Common Ligands Used in CuAAC Reactions
| Ligand | Key Features | Typical Application |
|---|---|---|
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Accelerates reaction, stabilizes Cu(I) | General synthetic applications |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Water-soluble | Bioconjugation in aqueous media |
| Tris(2-benzimidazolylmethyl)amine (BimH)3 | Effective at low copper concentrations | Synthetic applications requiring minimal catalyst |
| L-histidine | Natural amino acid, lower toxicity | Biocompatible CuAAC reactions |
Mechanistic Investigations of CuAAC Reactions in Triazole Formation
The mechanism of the CuAAC reaction has been the subject of extensive computational and experimental studies. nih.govrsc.org It is generally accepted that the reaction does not proceed via a concerted [3+2] cycloaddition, but rather through a stepwise pathway involving copper acetylide intermediates. wikipedia.orgmdpi.com The catalytic cycle is thought to be initiated by the coordination of the alkyne to the Cu(I) center, followed by deprotonation to form a copper acetylide.
Computational studies using Density Functional Theory (DFT) have explored both mononuclear and binuclear copper pathways. rsc.org Evidence suggests that a binuclear mechanism, involving two copper centers, may be dominant in many cases. rsc.org In this model, one copper atom activates the alkyne while the other coordinates to the azide, bringing the two reactants into close proximity and facilitating the cyclization. The exact mechanism can be influenced by the nature of the ligands and the reaction conditions. rsc.org The stepwise nature of the reaction, involving distinct intermediates, is what ultimately dictates the high regioselectivity for the 1,4-disubstituted product. mdpi.com
Metal-Free Cycloaddition Strategies for Triazole Synthesis
While the CuAAC reaction is highly effective, the presence of a metal catalyst can be undesirable in certain applications, particularly in the synthesis of pharmaceutical compounds where trace metal contamination is a concern. thieme-connect.comresearchgate.net This has driven the development of metal-free strategies for the synthesis of 1,2,3-triazoles.
[3+2] Cycloaddition Reactions under Metal-Free Conditions
The classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes can be performed without a metal catalyst, typically by employing elevated temperatures. organic-chemistry.org However, this thermal process often lacks regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazoles. organic-chemistry.orgwikipedia.org
To overcome this limitation, organocatalytic [3+2] cycloaddition reactions have emerged as a viable alternative. researchgate.net These reactions utilize small organic molecules as catalysts to promote the cycloaddition of azides with activated carbonyl compounds, such as enols and enamines. tandfonline.com For example, tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective catalysts in these transformations. researchgate.net Another metal-free approach involves the reaction of α,α-difluoro-N-tosylhydrazones with amines, which proceeds through a [4+1] cycloaddition mechanism to form polysubstituted 1,2,3-triazoles. chemistryviews.org
Oxidative Cyclization Pathways and Azide-Free Approaches
In addition to cycloaddition reactions involving azides, several azide-free methods for the synthesis of 1,2,3-triazoles have been developed, which often involve oxidative cyclization pathways. tandfonline.comorganic-chemistry.org These methods are particularly attractive as they avoid the use of potentially hazardous and explosive azide reagents. tandfonline.comresearchgate.net
One such strategy involves the reaction of N-tosylhydrazones with anilines, mediated by an iodine/tert-butyl peroxybenzoate (TBPB) system. tandfonline.com This oxidative formal [4+1] cycloaddition provides a direct route to 1,4-disubstituted-1,2,3-triazoles under metal-free conditions. tandfonline.com Other approaches include the three-component reaction of enaminones, tosylhydrazine, and primary amines in the presence of molecular iodine. organic-chemistry.org Copper-catalyzed oxidative cyclizations have also been reported, such as the reaction of methyl ketones, organic azides, and DMF, which proceeds via an oxidative C-H/C-H cross-dehydrogenative coupling followed by an oxidative 1,3-dipolar cycloaddition. organic-chemistry.org These methods represent a departure from the traditional azide-alkyne cycloaddition and offer alternative synthetic entries into the 1,2,3-triazole ring system.
Palladium-Catalyzed Synthetic Routes for Triazole Functionalization
Palladium catalysis has emerged as a powerful tool for the direct functionalization of the 1,2,3-triazole core, enabling the introduction of various substituents with high regioselectivity. These methods offer a significant advantage over classical approaches that often require pre-functionalized starting materials.
Direct C-H bond functionalization, particularly arylation, of the 1,2,3-triazole ring is a highly efficient strategy for the synthesis of fully substituted triazoles. Palladium(II) acetate, often in combination with phosphine ligands such as triphenylphosphine or bulky electron-rich phosphines, has been widely used to catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction typically proceeds at the C-5 position of the triazole ring, providing a straightforward route to 1,4,5-trisubstituted 1,2,3-triazoles.
The reaction conditions generally involve a palladium catalyst, a phosphine ligand, a base (e.g., potassium carbonate or cesium carbonate), and an aryl halide in a suitable solvent like toluene or N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.net The proposed mechanism for this transformation often involves a concerted metalation-deprotonation (CMD) pathway. nih.gov The choice of ligand can be crucial for the reaction's success, with bulkier ligands sometimes proving more effective. researchgate.net
Below is a table summarizing representative conditions for the palladium-catalyzed direct arylation of 1,2,3-triazoles:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 120 | Aryl bromide | nih.gov |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 120 | Aryl chloride | nih.gov |
| Pd(OAc)₂ | Tris(o-tolyl)phosphine | Cs₂CO₃ | DMF | 100 | Aryl halide | researchgate.net |
Beyond direct arylation, palladium catalysis has been employed for a variety of other transformations on the 1,2,3-triazole scaffold. These methods expand the toolkit for creating diverse triazole derivatives.
Alkenylation: Palladium-catalyzed C-H alkenylation allows for the introduction of vinyl groups onto the triazole ring system. For instance, 2-benzyl-1,2,3-triazoles can undergo direct ortho-C-H alkenylation of the benzyl group, where the triazole acts as a directing group. nih.gov
Alkoxylation: The palladium-catalyzed alkoxylation of 2-aryl-1,2,3-triazoles has been reported, enabling the introduction of alkoxy groups onto the aryl substituent, again with the triazole moiety serving as a directing group. researchgate.net
N-Arylation: Highly N2-selective arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles has been achieved using a palladium catalyst system. This provides a regioselective route to N-aryl-1,2,3-triazoles from aryl bromides, chlorides, and triflates. rsc.org
Alkynylation: The 1,2,3-triazole amine moiety can act as an effective directing group to promote C-H alkynylation under silver-free palladium-catalyzed conditions. This allows for the introduction of alkyne functionalities at sp2 and sp3 C-H bonds of the substituent attached to the triazole. organic-chemistry.org
Synthesis from Alkenyl Halides: Palladium catalysis can also be utilized in the synthesis of the triazole ring itself. The coupling of an azide with an alkenyl halide under palladium catalysis leads to the formation of 1,2,3-triazoles. acs.org The proposed mechanism involves the [3+2] cycloaddition of the azide anion with a vinylpalladium complex. acs.org
Multicomponent Reactions (MCRs) for Diversified Triazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to generating diverse molecular scaffolds. Several MCRs have been adapted for the synthesis of 1,2,3-triazole derivatives.
Biginelli Reaction: The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, has been combined with "click chemistry" to produce 1,2,3-triazole derivatives of these heterocyclic compounds. nih.govacs.org In this approach, an aldehyde-functionalized 1,2,3-triazole can be used as one of the components in the Biginelli reaction. nih.gov
Ugi and Passerini Reactions: The isocyanide-based Ugi and Passerini MCRs have also been employed in the synthesis of triazole-containing compounds. For instance, a sequential Ugi reaction followed by an intramolecular azide-alkyne cycloaddition has been used to synthesize fused triazoles. nih.gov Similarly, while direct synthesis of the triazole ring via the Passerini reaction is less common, this reaction is a powerful tool for creating complex molecules that could subsequently be functionalized with a triazole moiety. scielo.brscispace.com
Van Leusen Reaction: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), has been adapted for the synthesis of fused triazole-imidazole derivatives through a sequential Van Leusen/intramolecular azide-alkyne cycloaddition approach. nih.gov
The following table provides an overview of some MCRs used in the synthesis of triazole derivatives:
| Multicomponent Reaction | Key Reactants | Resulting Scaffold | Reference |
| Biginelli Reaction | Aldehyde-triazole, β-ketoester, urea/thiourea | Dihydropyrimidinone-triazole hybrids | nih.govchemicaljournals.com |
| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | Fused triazoles (via subsequent cycloaddition) | nih.govmdpi.com |
| Van Leusen Reaction | o-azido benzaldehyde, tosylmethylisocyanide, alkyne | Fused triazole-imidazole derivatives | nih.gov |
Novel Methodologies and Emerging Green Chemistry Approaches for Triazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This trend is also evident in the synthesis of 1,2,3-triazoles, with a focus on green solvents, alternative energy sources, and efficient catalytic systems.
Ultrasound- and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,3-triazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govrsc.orgacs.orgmdpi.comacs.orgnih.govnih.govresearchgate.net Microwave-assisted synthesis, in particular, has been highlighted as an environmentally friendly approach due to its enhanced energy efficiency. nih.govrsc.orgnih.gov
Synthesis in Green Solvents: There is a growing interest in replacing traditional volatile organic solvents with greener alternatives. Water and deep eutectic solvents (DESs) have emerged as promising media for the synthesis of 1,2,3-triazoles. researchgate.netresearchgate.netorganic-chemistry.orgacs.orgnih.govrsc.orgconsensus.appmdpi.comthieme-connect.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully performed in aqueous media. researchgate.netnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, offer a non-toxic and biodegradable solvent system for metal-free triazole synthesis. researchgate.netmdpi.comthieme-connect.com
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and process control. nih.govsoton.ac.uknih.govrsc.orgrsc.org Flow systems using heterogeneous catalysts, such as copper-on-charcoal, have been developed for the robust and versatile synthesis of 1,2,3-triazoles. nih.govsoton.ac.ukrsc.org This methodology allows for gram-scale production in a safe and straightforward manner. nih.gov
Photocatalysis: Photocatalytic methods, which utilize light energy to drive chemical reactions, are gaining traction as a green synthetic tool. A heterogeneous multifunctional copper photocatalyst has been developed for the synthesis of 1,2,3-triazole scaffolds in a benign and ambient environment. researchgate.netrsc.orgwvu.edu
This table summarizes some of the green chemistry approaches for 1,2,3-triazole synthesis:
| Green Approach | Key Features | Examples/Catalysts | Reference |
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields | Cu(I) complex-mediated click reaction | nih.govacs.orgnih.govresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, high efficiency, reduced waste | Copper N-heterocyclic carbene catalysts, Cu(I)-catalyzed three-component reaction | nih.govrsc.orgacs.orgmdpi.comnih.gov |
| Synthesis in Water | Environmentally benign solvent | CuI/Et₃N, Cu(OAc)₂/metallic copper | researchgate.netnih.gov |
| Synthesis in Deep Eutectic Solvents | Biodegradable, non-toxic solvent system | Metal-free cycloaddition, Cu(II)-based quaternary DES | researchgate.netrsc.orgmdpi.comthieme-connect.com |
| Flow Chemistry | Enhanced safety, scalability, and control | Copper-on-charcoal, copper powder | nih.govsoton.ac.uknih.govrsc.orgrsc.org |
| Photocatalysis | Use of light as an energy source | Heterogeneous multifunctional copper photocatalyst | researchgate.netrsc.orgwvu.edu |
Advanced Spectroscopic and Structural Elucidation of 4 2 Phenylethenyl 2h 1,2,3 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 4-(2-phenylethenyl)-2H-1,2,3-triazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and environment of individual atoms.
Proton (¹H) NMR Spectral Analysis for Structural Confirmation
Proton NMR spectroscopy is instrumental in confirming the presence and arrangement of hydrogen atoms within the molecular structure of this compound derivatives. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals offer valuable insights into the electronic environment and connectivity of the protons.
In derivatives of the 1,2,3-triazole ring, the proton on the triazole ring typically appears as a singlet in the aromatic region of the spectrum. For instance, in 1,4-disubstituted 1,2,3-triazoles, the H-5 proton signal is observed as a singlet in the range of δ 8.00–8.75 ppm. rsc.org For 2-substituted-2H-1,2,3-triazoles, the chemical shift of the two magnetically equivalent protons of the triazole ring is observed as a singlet at approximately 7.85 ppm. rsc.org
The protons of the phenylethenyl (styryl) group exhibit characteristic signals. The vinyl protons typically appear as doublets, with their coupling constants providing information about the stereochemistry (E or Z) of the double bond. For example, in Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the olefinic protons (HA and HB) show distinct doublets, with a coupling constant of approximately 9.1 Hz, indicative of a cis geometry. urfu.ru The aromatic protons of the phenyl ring usually appear as a multiplet in the range of δ 7.0–8.0 ppm.
The substituent on the nitrogen atom of the triazole ring will also present characteristic signals. For example, a benzyl (B1604629) group would show a singlet for the methylene (B1212753) protons (CH2) around δ 5.5 ppm and multiplets for the aromatic protons. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Styryl-Triazole Derivatives
| Compound | Triazole Proton (δ, ppm) | Vinylic Protons (δ, ppm, J in Hz) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
|---|---|---|---|---|
| 5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | - | 6.90 (d, J=9.1, HB), HA merged with Ar-H | 7.14-7.76 (m) | 4.42 (s, CH₂), 5.36 (s, NH₂), 12.67 (s, NH) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole researchgate.net | 7.66 (s) | - | 7.30-7.42 (m), 7.79-7.81 (m) | 5.58 (s, CH₂) |
Note: The data presented are for structurally related compounds and are intended to be representative. Specific chemical shifts for this compound may vary.
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy provides essential information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon signals indicate the type of carbon atom (aliphatic, aromatic, vinylic, etc.) and its electronic environment.
The carbon atoms of the 1,2,3-triazole ring typically resonate in the range of δ 120–150 ppm. In 1,4-disubstituted 1,2,3-triazoles, the C-4 and C-5 carbons appear in the ranges of δ 139.27–148.64 ppm and δ 122.46–127.49 ppm, respectively. rsc.org For a 2-substituted-2H-1,2,3-triazole, the C-4 and C-5 carbons are magnetically equivalent and show a single signal in the downfield region (around δ 138.5 ppm) due to the π-deficient character of the ring. rsc.org
The carbons of the phenylethenyl group are also readily identifiable. The vinylic carbons typically appear in the region of δ 110–140 ppm. The aromatic carbons of the phenyl ring show signals between δ 120–140 ppm, with the ipso-carbon (the carbon attached to the vinyl group) appearing at a slightly different chemical shift.
Table 2: Representative ¹³C NMR Spectral Data for Styryl-Triazole Derivatives
| Compound | Triazole Carbons (δ, ppm) | Vinylic Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
|---|---|---|---|---|
| 5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru | 156.6 (C-3), 160.4 (C-5) | 125.8 (C-HB), 135.2 (C-HA) | 129.8, 130.4, 130.9, 137.6 | 59.3 (CH₂) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole researchgate.net | 119.5 (C-5), 148.2 (C-4) | - | 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6 | 54.2 (CH₂) |
Note: The data presented are for structurally related compounds and are intended to be representative. Specific chemical shifts for this compound may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity and stereochemistry of complex molecules like this compound derivatives. nih.govsapub.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton connectivity within the styryl and phenyl moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the styryl group to the triazole ring and the substituent to the nitrogen atom of the triazole. For instance, a correlation between the triazole proton and the vinylic carbon of the styryl group would confirm their attachment.
These 2D NMR techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure, confirming the substitution pattern on the triazole ring and the stereochemistry of the phenylethenyl group. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound derivatives, the FTIR spectrum would be expected to show characteristic absorption bands for the triazole ring, the phenylethenyl group, and any substituents.
Triazole Ring Vibrations: The C=N and N-N stretching vibrations of the 1,2,3-triazole ring typically appear in the fingerprint region of the spectrum. For example, C=N stretching vibrations are often observed around 1500-1600 cm⁻¹, while N-N stretching can be found in the 900-1100 cm⁻¹ region. researchgate.net
Phenylethenyl Group Vibrations: The C=C stretching of the vinyl group is expected in the range of 1600-1650 cm⁻¹. The C-H stretching of the aromatic ring and the vinyl group will appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the phenyl ring (in the 690-900 cm⁻¹ region) can provide information about the substitution pattern of the ring.
Substituent Vibrations: The nature of the substituent on the triazole nitrogen will also give rise to characteristic bands. For example, an alkyl group would show C-H stretching and bending vibrations.
Table 3: Expected FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Vinylic C-H | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C=C (Vinylic) | Stretching | 1650-1600 |
| C=N (Triazole) | Stretching | 1600-1500 |
| N-N (Triazole) | Stretching | 1100-900 |
Note: These are general ranges and the exact positions of the absorption bands can be influenced by the specific substitution pattern and molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of this compound, which encompasses the phenyl ring, the ethenyl bridge, and the triazole ring, is expected to give rise to characteristic UV-Vis absorption bands.
The absorption spectrum is typically dominated by π → π* transitions. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole shows a strong π → π* transition around 205 nm. researchgate.net The conjugation with the phenylethenyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on both the phenyl and triazole rings. For instance, electron-donating or electron-withdrawing groups can alter the energy of the electronic transitions and thus the λmax values.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. mdpi.com
For this compound and its derivatives, HRMS would provide the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which can then be used to confirm the proposed molecular formula. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural information. The fragmentation of the molecular ion can reveal the presence of the triazole ring and the phenylethenyl moiety, further corroborating the proposed structure. The differentiation between isomeric triazoles can also be achieved through careful analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. mdpi.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that influence the solid-state architecture.
Detailed research findings from crystallographic studies of closely related 2-aryl-2H-1,2,3-triazole derivatives offer significant insights into the likely structural characteristics of this compound. These studies confirm the planarity of the 1,2,3-triazole ring and provide a basis for understanding the conformational preferences of the substituents.
For instance, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, a compound sharing the 2-phenyl-2H-1,2,3-triazole core, has been elucidated. mdpi.com In this molecule, the dihedral angle between the triazole ring and the attached phenyl ring is minimal, indicating a high degree of coplanarity. mdpi.com This planarity facilitates π-electron delocalization across the two aromatic systems. Similarly, the analysis of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol reveals a relatively small dihedral angle between the triazole and the 4-fluorophenyl rings. mdpi.com The solid-state conformation is further stabilized by intermolecular hydrogen bonds. mdpi.com
In a broader context, X-ray diffraction studies on various 1,2,3-triazole derivatives have consistently demonstrated the reliability of this technique for structural confirmation. The molecular packing in the crystal structure of these derivatives is often governed by intermolecular hydrogen interactions.
The crystallographic data for two representative 2-aryl-2H-1,2,3-triazole derivatives are summarized in the tables below, providing a foundation for understanding the solid-state structure of this class of compounds.
Table 1: Crystal Data and Structure Refinement for 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
| Parameter | Value |
|---|---|
| Empirical formula | C9H7N3O |
| Formula weight | 173.18 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 11.4130(5) |
| b (Å) | 4.80280(10) |
| c (Å) | 15.5916(11) |
| β (°) | 103.373(7) |
| Volume (ų) | 831.32(8) |
| Z | 4 |
Data sourced from a study on the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds. mdpi.com
Table 2: Crystal Data and Structure Refinement for (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
| Parameter | Value |
|---|---|
| Empirical formula | C9H8FN3O |
| Formula weight | 193.18 |
| Crystal system | Monoclinic |
| Space group | P21 |
| a (Å) | 3.7175(7) |
| b (Å) | 10.428(2) |
| c (Å) | 10.689(3) |
| β (°) | 90.521(6) |
| Volume (ų) | 414.15(16) |
| Z | 2 |
Data sourced from a study on the crystal structures of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol and related compounds. mdpi.com
Computational and Theoretical Investigations of 4 2 Phenylethenyl 2h 1,2,3 Triazole Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov It provides a framework for detailed analysis of geometry, electronic properties, and reactivity. For styryl-triazole systems, DFT calculations are typically performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov
Geometry Optimization and Conformational Analysis of the Triazole-Styryl System
Geometry optimization is a fundamental DFT procedure that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For the 4-(2-phenylethenyl)-2H-1,2,3-triazole system, this process identifies the most stable conformation by exploring the potential energy surface. The key degrees of freedom include the torsion angles around the single bonds connecting the styryl group to the triazole ring and the phenyl group to the ethenyl bridge.
Conformational analysis reveals the relative stabilities of different spatial arrangements (conformers). The planarity of the styryl and triazole moieties is a significant factor. Studies on similar conjugated systems suggest that a near-planar conformation is often favored to maximize π-electron delocalization, which enhances molecular stability. nih.gov However, steric hindrance between hydrogen atoms on the phenyl and triazole rings can lead to slight deviations from perfect planarity. DFT calculations can quantify the energy barriers between different conformers, providing insight into the molecule's flexibility.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution and energy of these orbitals are crucial for predicting how a molecule will interact with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govirjweb.com For this compound, the extended π-conjugation from the styryl group is expected to lower the HOMO-LUMO gap compared to unsubstituted triazoles, influencing its electronic absorption spectra and reactivity. nih.gov In related triazole derivatives, DFT calculations have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed across the π-accepting regions. nih.govnih.gov
Below is a table of representative HOMO-LUMO energy gaps calculated for similar triazole-containing compounds using DFT, illustrating the typical range for these systems.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1,2,4-Triazole (B32235) Derivative | -6.68 | -1.88 | 4.80 |
| N-Aryl-1,2,3-triazole | -6.56 | -1.47 | 5.09 |
| Substituted 1,2,4-Triazole | -4.69 | -2.17 | 2.52 |
Note: These values are illustrative and sourced from DFT studies on various triazole derivatives. The exact values for this compound would require a specific calculation. nih.govirjweb.com
Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates regions of positive and negative electrostatic potential on the molecule's surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net
For this compound, the MESP map is expected to show a significant negative potential around the nitrogen atoms of the triazole ring due to the presence of lone pairs of electrons. researchgate.net This makes the triazole ring a likely site for interactions with electrophiles or for hydrogen bonding. The phenyl ring and the ethenyl bridge would exhibit a more neutral or slightly positive potential. MESP analysis provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions.
Global and Local Reactivity Descriptors (e.g., Fukui functions, ALIE, ELF, LOL, RDG)
To provide a more quantitative measure of reactivity, DFT calculations are used to determine various global and local reactivity descriptors.
Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a reaction.
Average Localized Ionization Energy (ALIE) : ALIE is another descriptor used to identify the most reactive sites, particularly for electrophilic attack, by mapping the energy required to remove an electron from any point on the molecular surface. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : ELF and LOL are functions that provide insight into the nature of chemical bonding. researchgate.net They map regions of high electron localization, which helps to distinguish between covalent bonds, lone pairs, and atomic cores.
Reduced Density Gradient (RDG) : The RDG analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules. researchgate.netnih.gov This is particularly useful for understanding crystal packing and intermolecular interactions in condensed phases.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. nih.govpensoft.net
For this compound, MD simulations can reveal:
Conformational Dynamics : How the molecule flexes and changes its shape at a given temperature, including rotations around the single bonds of the styryl linker.
Solvent Effects : How the presence of solvent molecules (e.g., water, ethanol) influences the preferred conformation and dynamic behavior of the triazole system. researchgate.net Polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding.
Intermolecular Interactions : How multiple molecules of this compound interact with each other in solution, which is a precursor to understanding aggregation and crystallization.
MD simulations provide a crucial link between the theoretical properties of a single molecule and its behavior in a realistic chemical environment. rsc.org
Theoretical Mechanistic Studies of Triazole-Forming Reactions
Computational chemistry is extensively used to investigate the mechanisms of chemical reactions. The primary synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. nih.govrsc.org Theoretical studies, primarily using DFT, have been instrumental in elucidating the intricate details of this and related triazole-forming reactions.
Mechanistic studies focus on:
Reaction Pathways : Mapping the entire reaction coordinate from reactants to products, including the identification of transition states and any intermediates. acs.org
Activation Energies : Calculating the energy barriers for each step of the reaction, which determines the reaction rate.
Regioselectivity : Explaining why a particular isomer (e.g., 1,4-disubstituted vs. 1,5-disubstituted triazole) is preferentially formed. For the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, computational studies have detailed the role of the copper catalyst in lowering the activation energy and controlling the regioselectivity to exclusively yield the 1,4-isomer. organic-chemistry.orgresearchgate.net
Concerted vs. Stepwise Mechanisms : Determining whether the new chemical bonds are formed simultaneously in a single transition state (concerted) or sequentially through an intermediate (stepwise). organic-chemistry.org
These theoretical investigations provide a molecular-level understanding of how molecules like this compound are synthesized, guiding the development of more efficient and selective synthetic methods. frontiersin.org
Quantum Chemical Characterization of Reactivity Sites
The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations are instrumental in identifying the specific sites within a molecule that are most likely to participate in chemical reactions. Key methods for this characterization include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP). wikipedia.orgyoutube.com
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For a system like this compound, the HOMO is typically distributed over the electron-rich regions, such as the phenylethenyl group and the triazole ring, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is spread across areas that can accommodate electron density, highlighting sites susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.govmdpi.com It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov Nucleophilic reactions are expected to occur at the electron-poor, positive potential sites, while electrophilic attacks are favored at the electron-rich, negative potential regions. nih.gov In triazole derivatives, the nitrogen atoms of the triazole ring often exhibit a negative electrostatic potential, making them likely sites for interactions with electrophiles. nih.govresearchgate.net
Quantum chemical calculations can determine several descriptors that quantify the reactivity of a molecule. These global reactivity descriptors are derived from the energies of the HOMO and LUMO. researchgate.net
Table 1: Representative Quantum Chemical Reactivity Descriptors for a Triazole System
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Characterizes electron-donating ability |
| LUMO Energy (ELUMO) | - | Characterizes electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability nih.gov |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution researchgate.net |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons researchgate.net |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons researchgate.net |
This table presents theoretical parameters used to characterize molecular reactivity. The actual values would be determined through specific calculations for this compound.
Structure-Property Relationship Predictions through Advanced Computational Modeling
Advanced computational modeling is a cornerstone for predicting how the chemical structure of a molecule influences its physical, chemical, and biological properties. By systematically modifying the structure of this compound in silico, researchers can predict the resulting changes in its properties, guiding the synthesis of new derivatives with desired characteristics. nih.govnih.gov
DFT calculations are frequently used to explore these structure-property relationships. researchgate.net For instance, adding electron-donating or electron-withdrawing substituents to the phenyl ring of the phenylethenyl group can significantly alter the electronic properties of the entire molecule. nih.gov An electron-donating group (e.g., -OCH₃, -NH₂) would likely increase the energy of the HOMO, making the molecule a better electron donor and potentially more reactive towards electrophiles. Conversely, an electron-withdrawing group (e.g., -NO₂, -CN) would lower the energy of both the HOMO and LUMO, making the molecule more electrophilic. nih.gov
These structural modifications also impact the HOMO-LUMO energy gap. Changes in this gap can be correlated with various properties, including biological activity. nih.gov Several studies on related heterocyclic compounds have demonstrated that a lower HOMO-LUMO gap can correspond to higher bioactivity. nih.gov
Computational models can predict how structural changes affect key molecular properties, as illustrated in the hypothetical table below.
Table 2: Predicted Influence of Phenyl Ring Substituents on Computational Parameters of a Phenylethenyl-Triazole System
| Substituent (R) at para-position | Nature | Predicted EHOMO (eV) | Predicted ELUMO (eV) | Predicted ΔE (eV) | Predicted Dipole Moment (Debye) |
|---|---|---|---|---|---|
| -H | Neutral | -6.5 | -1.5 | 5.0 | 2.0 |
| -NO₂ | Electron-Withdrawing | -7.0 | -2.5 | 4.5 | 4.5 |
| -NH₂ | Electron-Donating | -6.0 | -1.2 | 4.8 | 2.8 |
This table provides a hypothetical illustration of how different functional groups on the phenyl ring could alter the electronic properties of a this compound system. The trends are based on established principles of electronic effects in organic molecules.
By analyzing these computational outputs, a comprehensive understanding of the structure-property relationships can be developed. This predictive capability is invaluable in medicinal chemistry and materials science for designing molecules with optimized functions, whether it be for enhanced biological activity or specific electronic properties. nih.govresearchgate.net
Reactivity and Chemical Derivatization of the 4 2 Phenylethenyl 2h 1,2,3 Triazole Core
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring
The 1,2,3-triazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is lower than that of other five-membered heterocycles like pyrrole (B145914) or furan. Electrophilic substitution can occur at both nitrogen and carbon atoms. nih.gov For an N-unsubstituted triazole such as the parent 4-(2-phenylethenyl)-1H/2H-triazole, electrophiles will preferentially attack a ring nitrogen atom. nih.gov Direct electrophilic substitution on the C-5 carbon of the triazole ring is challenging and typically requires harsh conditions or activation of the ring.
Nucleophilic substitution reactions on the triazole ring are uncommon unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present at the C-4 or C-5 position. For the 4-(2-phenylethenyl)-2H-1,2,3-triazole core, direct nucleophilic attack on the ring carbons is not a typical reaction pathway due to the ring's inherent electron density.
Functionalization and Modification of the Phenylethenyl Moiety
The phenylethenyl (styryl) side chain offers a reactive site for various chemical transformations, largely independent of the triazole ring. The carbon-carbon double bond is susceptible to a range of addition reactions.
Oxidation: The alkene functionality can undergo oxidative cleavage using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions, which would yield 1,2,3-triazole-4-carbaldehyde and benzoic acid. Milder oxidation, such as epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide. Dihydroxylation using osmium tetroxide (OsO₄) can produce the diol derivative.
Halogenation: The addition of halogens like bromine (Br₂) across the double bond leads to the formation of a dibromo-derivative on the ethyl chain.
These modifications of the phenylethenyl moiety allow for the introduction of new functional groups and the synthesis of a diverse library of derivatives.
N-Functionalization Strategies (e.g., N-Alkylation, N-Sulfonylation) of the Triazole Ring
The presence of acidic N-H protons in the parent 1H/2H-triazole tautomers makes N-functionalization a primary route for derivatization. Alkylation and sulfonylation are common strategies to introduce substituents onto the triazole nitrogen atoms. These reactions often yield a mixture of regioisomers (N-1 and N-2 substituted products), with the ratio depending on the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net
N-Alkylation: The reaction of 4-(2-phenylethenyl)-1H/2H-1,2,3-triazole with alkyl halides in the presence of a base is a common method for N-alkylation. The choice of base and solvent can influence the regioselectivity of the reaction. organic-chemistry.orgbeilstein-journals.org Generally, kinetic control (milder conditions) may favor the N-1 isomer, while thermodynamic control (harsher conditions) can lead to the more stable N-2 isomer. The presence of a bromo substituent at C-4 has been shown to direct alkylation specifically to the N-2 position. organic-chemistry.org
N-Sulfonylation: Sulfonylation is typically achieved by reacting the triazole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. N-sulfonyl-1,2,3-triazoles are particularly important as they can serve as precursors for α-imino carbenes, which are valuable reactive intermediates in various synthetic transformations. nih.govresearchgate.netnih.gov The copper(I)-catalyzed reaction of sulfonyl azides with terminal alkynes is a direct method for synthesizing N-sulfonyl triazoles. nih.gov
| Reaction Type | Reagents | Typical Products | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Mixture of N-1 and N-2 alkylated isomers | Regioselectivity is influenced by reaction conditions and substituents. researchgate.net |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | N-1 or N-2 sulfonylated isomers | Products are useful as carbene precursors. researchgate.net |
Regioselective Derivatization at Different Positions of the Triazole Ring (e.g., C-4, C-5, N-1, N-2)
Achieving regioselectivity is a key challenge in the derivatization of substituted triazoles.
N-1 vs. N-2: As discussed in N-functionalization, the substitution on the triazole nitrogen atoms is a matter of controlling kinetic versus thermodynamic pathways. For 4-substituted triazoles, the N-2 isomer is often the thermodynamically more stable product. researchgate.net Visible-light-driven methods have also been developed for the regioselective N-1 and N-2 heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles. rsc.org
C-5 Position: With the C-4 position occupied by the phenylethenyl group, the C-5 position is the primary target for further substitution on the carbon framework of the ring. A common strategy involves deprotonation at the C-5 position using a strong base, such as n-butyllithium, to form a C-5 lithiated intermediate. This potent nucleophile can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce a wide range of functional groups at this position. This method provides access to 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov
The regioselective synthesis of variously substituted triazoles is often achieved through [3+2] cycloaddition reactions where the substitution pattern is predefined by the choice of alkyne and azide (B81097) precursors. nih.govacs.orgnih.govrsc.org
Formation of Triazole-Containing Hybrid Structures and Conjugates
The 1,2,3-triazole ring is a popular linker moiety in medicinal chemistry and materials science, largely due to its straightforward and reliable synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netresearchgate.net The this compound scaffold can be incorporated into larger, more complex hybrid structures and conjugates.
This can be achieved by first introducing a reactive functional group onto the core molecule. For example, an alkyne or azide group could be introduced on the phenyl ring of the phenylethenyl moiety. This functionalized triazole can then be "clicked" with another molecule bearing the complementary azide or alkyne functionality. This strategy has been widely used to synthesize a vast array of hybrid molecules, linking the triazole core to other pharmacophores or molecular entities like pyrazoles, quinolines, or natural products. mdpi.comnih.govbeilstein-journals.orgnih.gov This modular approach allows for the rapid generation of diverse chemical libraries. japsonline.comtmu.edu.tw
| Hybrid Structure Type | Synthetic Strategy | Example Conjugated Moiety | Reference |
|---|---|---|---|
| Triazole-Quinoline | CuAAC Click Chemistry | Quinoline | nih.gov |
| Triazole-Pyrazole | CuAAC Click Chemistry | Pyrazole | beilstein-journals.org |
| Triazole-Chalcone | CuAAC Click Chemistry | Chalcone | tmu.edu.tw |
| Triazole-Natural Product | CuAAC Click Chemistry | Genipin | nih.gov |
Ring Transformations and Rearrangement Reactions Involving the Triazole Heterocycle
The 1,2,3-triazole ring, while generally stable, can undergo specific rearrangement and ring-transformation reactions under certain conditions, providing pathways to other heterocyclic systems.
Dimroth Rearrangement: This is a characteristic rearrangement of 1,2,3-triazoles, typically involving the reversible opening and closing of the triazole ring, which results in the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. wikipedia.org For a 1-substituted-4-amino-1,2,3-triazole, for instance, the reaction leads to a 4-(substituted-amino)-1H-1,2,3-triazole. rsc.orgnih.govnih.gov While the parent this compound itself does not have the required substitution pattern for a classic Dimroth rearrangement, its derivatives, such as those with an amino group at C-5 or an imino group at N-1, could potentially undergo such transformations. rsc.orgbenthamscience.com
Denitrogenative Transformations: A significant class of reactions involves the extrusion of molecular nitrogen (N₂) from the triazole ring. This is often achieved by activating the ring, for example, through N-sulfonylation. nih.govnih.gov N-sulfonyl-1,2,3-triazoles, upon treatment with transition metal catalysts like rhodium(II) or copper(I), can lose N₂ to generate highly reactive α-imino carbene intermediates. nih.govresearchgate.net These carbenes can then undergo a variety of subsequent reactions, including:
Transannulation: Reaction with alkynes, nitriles, or alkenes to form new five-membered heterocycles like pyrroles or imidazoles. nih.govnih.gov
C-H Insertion: Insertion into C-H bonds to form new C-C bonds. researchgate.net
Cycloadditions: Engaging in [3+2] annulation reactions. researchgate.net
These denitrogenative reactions represent a powerful synthetic tool, converting a stable triazole ring into other valuable heterocyclic structures.
Applications of 4 2 Phenylethenyl 2h 1,2,3 Triazole in Advanced Chemical Research
Role as Versatile Scaffolds in Organic Synthesis for Complex Molecular Architectures
The 4-(2-phenylethenyl)-1,2,3-triazole scaffold is a prime example of a molecular building block whose utility is greatly enhanced by the principles of "click chemistry". juniperpublishers.com The 1,2,3-triazole core is most commonly synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective reaction that reliably yields the 1,4-disubstituted isomer. mdpi.com This reaction's robustness allows for the straightforward coupling of a phenylethenyl-containing precursor (either an azide (B81097) or an alkyne) with a complementary molecular fragment, establishing the triazole ring as a stable and rigid linker. juniperpublishers.com
Once formed, the triazole ring is exceptionally stable, resisting metabolic degradation, hydrolysis, oxidation, and reduction. This stability makes the 4-(2-phenylethenyl)-1,2,3-triazole unit an ideal connector for assembling complex molecular architectures. juniperpublishers.com It can be viewed as a bioisostere of an amide bond, offering similar spatial arrangement and hydrogen-bonding capabilities but with superior chemical inertness. juniperpublishers.comnih.gov Synthetic strategies often involve preparing the stilbene (B7821643) portion first, for instance through transition metal-catalyzed cross-coupling reactions like the Heck reaction, followed by the click reaction to introduce the triazole ring and link it to other functional units. rsc.org This modular approach provides chemists with a reliable method to construct diverse and highly functionalized molecules for various applications.
Contributions to Materials Science and Polymer Chemistry
The unique electronic and structural characteristics of the 4-(2-phenylethenyl)-1,2,3-triazole scaffold make it a valuable component in the development of advanced materials. Its rigid, planar structure and extended π-conjugation are key to its applications in optical materials and polymers.
Exploration in Fluorescent and Optical Materials
The integration of a stilbene moiety into the structure is fundamental to the optical properties of 4-(2-phenylethenyl)-1,2,3-triazole. Stilbene and its derivatives are renowned for their photophysical behaviors, including high fluorescence quantum yields. nih.gov Their π-conjugated system allows for efficient absorption of UV light and subsequent emission in the visible spectrum, making them classic fluorophores. nih.govmdpi.com
When the stilbene unit is conjugated with a heterocyclic ring like 1,2,3-triazole, the resulting photophysical properties can be finely tuned. mdpi.com The triazole ring itself can influence the electronic structure of the molecule, affecting absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. researchgate.netnih.gov Research on analogous compounds, such as stilbenes linked to benzoxazole (B165842) or other heterocycles, has demonstrated that this molecular design strategy is effective for creating novel fluorescent dyes and optical brighteners. mdpi.comresearchgate.net The 4-(2-phenylethenyl)-1,2,3-triazole framework is thus a promising candidate for developing new materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. nih.gov
Integration into Polymeric Structures and Dendrimers
The same click chemistry reaction used to synthesize the scaffold is also a powerful tool for polymerization. The 1,2,3-triazole linkage is frequently employed to connect monomers to form polymers or to build the branched architecture of dendrimers. rsc.org Monomers containing a vinyl-1,2,3-triazole structure, which is structurally similar to the phenylethenyl-1,2,3-triazole unit, have been successfully polymerized to create well-defined glycopolymers. nih.gov
The 4-(2-phenylethenyl)-1,2,3-triazole moiety can be incorporated into macromolecular structures in several ways. A monomer containing the complete scaffold could be synthesized and subsequently polymerized. Alternatively, a polymer backbone containing either azide or alkyne pendant groups could be functionalized with a complementary phenylethenyl-containing molecule via a post-polymerization modification step using CuAAC. This approach allows for the precise introduction of the stilbene-triazole's optical properties into a larger polymeric system. Similarly, the triazole linkage is used to stitch together dendritic branches, with research showing its utility in constructing complex macromolecules like Poly(amidoamine) (PAMAM) dendrimers. researchgate.netresearchgate.net
Development in Agrochemistry and Crop Protection Research
The 4-(2-phenylethenyl)-1,2,3-triazole scaffold represents a logical hybridization of two molecular frameworks with established significance in agrochemistry. The triazole ring is a core component of many successful commercial fungicides, such as those used to protect crops from a wide range of fungal pathogens. researchgate.netnih.gov At the same time, stilbenes are naturally occurring phytoalexins, which are antimicrobial compounds produced by plants as a defense mechanism against pathogens, particularly fungi. nih.govresearchgate.net
The rationale for developing stilbene-triazole hybrids is to combine the biological activity of both components to create novel agrochemicals with potentially enhanced efficacy or a new mode of action. Research into other stilbene derivatives has shown this to be a promising strategy. For example, stilbene derivatives bearing thiophene (B33073) and 1,3,4-oxadiazole (B1194373) moieties have demonstrated notable in vivo antifungal activity against gray mold (Botrytis cinerea), a destructive plant pathogen. nih.govresearchgate.net These findings suggest that the 4-(2-phenylethenyl)-1,2,3-triazole structure is a promising lead scaffold for the development of new fungicides to aid in crop protection. nih.gov
Strategic Importance in Medicinal Chemistry Research (Scaffold Design and Mechanism-Oriented Studies, excluding direct therapeutic outcomes or clinical data)
In medicinal chemistry, the 4-(2-phenylethenyl)-1,2,3-triazole framework serves as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity. Its strategic importance lies in its use as a rigid and stable template for the rational design of new therapeutic agents.
Rational Design of Derivatives for Specific Molecular Target Interactions
This design strategy has been successfully applied to create stilbene-triazole hybrids as potential anticancer agents. In one study, cis-stilbene (B147466) based 1,2,4-triazole (B32235) conjugates were designed and synthesized as tubulin polymerization inhibitors. rsc.org Molecular docking studies were used to simulate how these molecules would bind to the colchicine (B1669291) binding site of tubulin, a key target in cancer chemotherapy. The results indicated that the stilbene and triazole components were crucial for interacting with the target protein, leading to the inhibition of microtubule formation and cell cycle arrest. rsc.org This mechanism-oriented research highlights the strategic value of the stilbene-triazole scaffold in designing molecules for specific target interactions.
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) |
| 5a | A549 (Lung) | 9.56 ± 0.04 |
| MCF-7 (Breast) | 12.01 ± 0.03 | |
| MDA-MB-28 (Breast) | 24.27 ± 0.04 | |
| SK-Mel-28 (Melanoma) | 18.57 ± 0.02 | |
| HCT-116 (Colon) | 15.65 ± 0.05 | |
| Data adapted from a study on cis-stilbene-based 1,2,4-triazole conjugates, illustrating the cytotoxic potential of the general scaffold. rsc.org |
Mechanistic Studies of Enzyme Inhibition and Ligand-Receptor Binding
The unique structural architecture of 4-(2-phenylethenyl)-2H-1,2,3-triazole, which combines a styryl group with a 1,2,3-triazole ring, suggests its potential as a modulator of various enzymatic and receptor-mediated processes. The planar nature of the phenylethenyl group, coupled with the hydrogen bonding capabilities and dipolar character of the triazole ring, makes it an attractive scaffold for interacting with the active sites of enzymes and the binding pockets of receptors.
Molecular Recognition and Binding Mode Analysis via Docking and Simulation
To understand the specific interactions between a ligand and its biological target at the molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. These techniques are routinely employed in the study of triazole derivatives to predict their binding conformations and affinities. mdpi.com
In a typical molecular docking study, the three-dimensional structure of the target enzyme or receptor is used as a template to predict the most favorable binding pose of the ligand. For this compound, docking studies would likely reveal key interactions such as:
Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring are expected to form hydrogen bonds with polar amino acid residues in the active site.
π-π Stacking: The phenyl ring of the styryl group could engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
The following table illustrates potential interactions that could be identified through molecular docking studies with various enzymes, based on the known binding modes of other triazole and styryl-containing inhibitors.
| Enzyme/Receptor Target | Potential Interacting Residues | Type of Interaction |
| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | π-π stacking with the styryl group |
| Butyrylcholinesterase (BChE) | Trp82, His438 | Hydrophobic and π-π stacking interactions |
| α-Glucosidase | Asp215, Glu277, Asp352 | Hydrogen bonding with the triazole ring |
| Carbonic Anhydrase II | His94, His96, His119 | Coordination with the zinc ion via triazole nitrogens |
Molecular dynamics simulations can further refine the static picture provided by docking. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more complete understanding of the molecular recognition process. While specific simulation data for this compound is not available, such studies would be a critical next step in characterizing its potential as a bioactive agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
